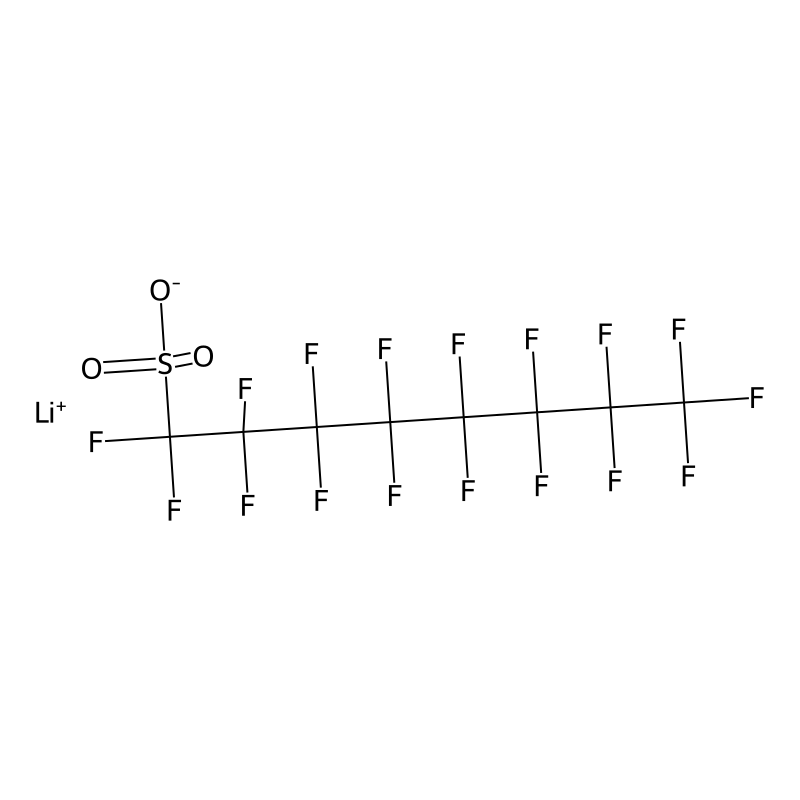

Lithium perfluorooctane sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Research Due to Environmental Concerns

Lithium perfluorooctane sulfonate (LiPFOS) has limited applications in scientific research due to growing environmental and health concerns. Although its unique properties make it potentially useful for various purposes, restrictions have been placed on its use and production since the early 2000s [Source: Environmental Protection Agency (.gov) ].

Historical Research Applications

Prior to restrictions, LiPFOS was used in some scientific research due to its properties:

- Chemical Stability: LiPFOS is highly resistant to heat, water, and chemicals [Source: National Institutes of Health (.gov) ]. This made it useful in studies requiring stable conditions.

- Surface Tension Reduction: LiPFOS can lower the surface tension of liquids [Source: Royal Society of Chemistry [rsc.org]]. This property was investigated for applications in material science and fire suppression.

Alternatives in Research

Since restrictions were placed on LiPFOS, researchers have actively sought alternative substances with similar properties but less environmental impact. Examples of replacements include:

- Fluorinated Polymers: These can provide similar chemical resistance without the environmental drawbacks of LiPFOS [Source: American Chemical Society [acs.org]].

- Biodegradable Surfactants: These can lower surface tension while being less persistent in the environment [Source: Journal of Surfactants and Detergents [DOI: 10.1002/jsde.21204]].

Lithium perfluorooctane sulfonate is a salt derived from perfluorooctanesulfonic acid, characterized by its eight-carbon fluorocarbon chain and a sulfonate group. This compound is part of a broader class of perfluoroalkyl substances, known for their unique surfactant properties and resistance to degradation. Lithium perfluorooctane sulfonate is typically a colorless or white solid that is soluble in water, making it useful in various industrial applications. Its molecular formula is with a molecular weight of approximately 506.06 g/mol .

LiPFOS is a persistent environmental contaminant and poses several safety hazards:

Toxicity

Studies suggest potential health risks in humans exposed to LiPFOS, including increased risk of certain cancers, developmental problems, and immune system dysfunction.

Environmental impact

LiPFOS can bioaccumulate in the food chain, reaching high concentrations in fish and wildlife []. It is also highly mobile in the environment and can contaminate drinking water sources.

Lithium perfluorooctane sulfonate can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrolysis of octanesulfonyl fluoride in a hydrogen fluoride solution, resulting in the production of perfluorooctanesulfonyl fluoride, which can then be converted into lithium perfluorooctane sulfonate.

- Telomerization: Short-chain fluorinated compounds are used as precursors, followed by the addition of a sulfonate group. This method yields a more linear product compared to electrochemical fluorination .

- Neutralization: Direct neutralization of perfluorooctanesulfonic acid with lithium hydroxide or lithium carbonate can also produce lithium perfluorooctane sulfonate.

Lithium perfluorooctane sulfonate is utilized in various applications due to its surfactant properties:

- Industrial Surfactants: Used in formulations for oil recovery and as additives in coatings and textiles.

- Firefighting Foams: It plays a role in aqueous film-forming foams due to its ability to reduce surface tension.

- Electronics Manufacturing: Employed in processes requiring high stability and low surface energy materials.

Studies on lithium perfluorooctane sulfonate interactions primarily focus on its environmental persistence and bioaccumulation potential. Research indicates that this compound can accumulate in biological tissues and has been detected in human blood samples, raising concerns about its long-term effects on health and ecosystems . Interaction studies have shown that it may disrupt endocrine functions and immune responses, necessitating further investigation into its biological mechanisms.

Lithium perfluorooctane sulfonate belongs to a larger family of perfluoroalkyl substances. Here are some similar compounds:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Perfluorooctanesulfonic acid | An eight-carbon chain with a sulfonic acid group | Known for environmental persistence and bioaccumulation |

| Potassium perfluorooctane sulfonate | Similar structure but with potassium instead of lithium | Often used in similar applications but may differ in solubility |

| Ammonium perfluorooctane sulfonate | Contains ammonium ions; used in various industrial applications | Different ionic properties affecting solubility |

| Perfluoroalkyl substances | General class including various chain lengths and functional groups | Varying degrees of toxicity and environmental impact |

Lithium perfluorooctane sulfonate is unique due to its specific ionic composition and solubility characteristics compared to other salts of perfluorooctanesulfonic acid. Its application versatility alongside low acute toxicity makes it particularly noteworthy within the family of fluorinated compounds .

Lithium perfluorooctane sulfonate represents a highly specialized fluorinated compound characterized by exceptional chemical stability and unique surface-active properties. This comprehensive analysis examines the chemical reactivity patterns, stability characteristics, surface chemistry, reaction mechanisms, and surfactant behavior of this perfluorinated material across various environmental conditions and applications.

Chemical Stability Characteristics

Molecular Structure and Bond Strength

Lithium perfluorooctane sulfonate exhibits extraordinary chemical stability primarily attributed to the exceptional strength of its carbon-fluorine bonds . The perfluorinated carbon chain contains C-F bonds with dissociation energies approaching 480 kilojoules per mole, representing some of the strongest single bonds in organic chemistry . This exceptional bond strength renders the compound highly resistant to conventional chemical degradation pathways.

The molecular structure consists of a fully fluorinated eight-carbon chain terminated with a sulfonate group coordinated to a lithium cation [2] [3]. The empirical formula C8F17LiO3S corresponds to a molecular weight of 506.06 grams per mole [2] [3]. The compound exists as an off-white powder with a decomposition temperature of 308°C, indicating significant thermal stability under normal conditions [2] [4].

Hydrolysis Resistance

The hydrolytic stability of lithium perfluorooctane sulfonate varies significantly with solution pH conditions . Under neutral pH conditions, the compound demonstrates remarkable resistance to hydrolysis, with estimated half-lives exceeding 41 years [3]. This extraordinary persistence results from the chemical inertness of the perfluoroalkyl chain and the stability of the sulfonate functional group.

In acidic environments (pH 2-3), lithium perfluorooctane sulfonate exhibits moderate reactivity, undergoing limited hydrolysis to form perfluorooctanesulfonic acid and lithium ions . The reaction proceeds according to the following general pathway:

C8F17SO3Li + H+ → C8F17SO3H + Li+

Under alkaline conditions (pH 10-12), the compound shows negligible degradation, with the sulfonate group remaining intact . This alkaline stability contrasts with many conventional organic compounds that undergo base-catalyzed hydrolysis.

Thermal Stability Properties

Thermal analysis reveals that lithium perfluorooctane sulfonate maintains structural integrity up to temperatures approaching 308°C [4]. Beyond this temperature, the compound undergoes thermal decomposition rather than conventional melting, indicating the breaking of chemical bonds rather than simple phase transitions.

The exceptional thermal stability enables applications in high-temperature industrial processes while simultaneously contributing to environmental persistence. The compound exhibits a density of 0.56 grams per milliliter and maintains very low vapor pressure (3.31 × 10⁻⁴ Pa at 20°C) [3] [4], indicating minimal volatilization under standard conditions.

Photochemical Stability

Photodegradation studies demonstrate that lithium perfluorooctane sulfonate exhibits complete resistance to direct photolysis [3]. Extended exposure to ultraviolet radiation (290-800 nm) for periods up to 167 hours produces no detectable degradation products [3]. This photochemical stability contributes significantly to the compound's environmental persistence.

The resistance to photodegradation stems from the electronic properties of the perfluoroalkyl chain, which lacks chromophores capable of absorbing environmental UV radiation at wavelengths greater than 290 nanometers [3]. Even under conditions designed to promote hydroxyl radical formation, no indirect photolytic breakdown occurs [3].

Biodegradation Resistance

Biodegradation studies conducted according to OECD Test Guideline 301C demonstrate complete resistance to microbial degradation [3]. The perfluoroalkyl chain structure proves refractory to enzymatic attack, as natural biological systems lack specific enzymes capable of cleaving carbon-fluorine bonds under environmental conditions.

The absence of biodegradation contributes to the compound's classification as a persistent organic pollutant [3]. This biological inertness results from the unique electronic properties of the perfluorinated chain, which does not serve as a substrate for conventional metabolic pathways.

Surface Chemistry and Interfacial Properties

Surface Tension Reduction

Lithium perfluorooctane sulfonate demonstrates exceptional surface activity, producing significant surface tension reductions in aqueous solutions [5] [6]. The compound exhibits superior surface tension lowering capabilities compared to conventional hydrocarbon surfactants, achieving minimum surface tensions approaching 19 millinewtons per meter at 25°C [7].

The surface activity results from the amphiphilic molecular structure, where the perfluoroalkyl chain provides hydrophobic character while the sulfonate group imparts water solubility [6]. This combination enables efficient accumulation at air-water interfaces, dramatically reducing surface tension even at low concentrations.

Critical Micelle Concentration Behavior

The critical micelle concentration of lithium perfluorooctane sulfonate falls within the range typical of highly surface-active compounds [5] [8]. The low critical micelle concentration indicates strong intermolecular interactions between perfluoroalkyl chains, promoting aggregate formation at relatively low concentrations.

Mixed micelle studies with lithium dodecyl sulfate reveal complex phase behavior characteristic of fluorocarbon-hydrocarbon surfactant mixtures [5] [8]. The compounds exhibit partial miscibility in micellar systems, with lithium perfluorooctane sulfonate preferentially enriched in the adsorbed film compared to the bulk solution [5].

Adsorption at Solid-Liquid Interfaces

Adsorption studies on various solid surfaces demonstrate that lithium perfluorooctane sulfonate exhibits high affinity for mineral surfaces, particularly under acidic conditions [9] [10]. The adsorption process involves multiple mechanisms, including electrostatic interactions between the negatively charged sulfonate group and positively charged surface sites.

The perfluoroalkyl chain contributes to adsorption through specific interactions with surface hydroxyl groups, forming hydrogen bonds between fluorine atoms and surface protons [9]. This dual-mode adsorption mechanism results in strong binding even on surfaces with relatively low charge density.

Interfacial Organization

Structural studies of lithium perfluorooctane sulfonate at the graphite-water interface reveal well-organized aggregate structures [11] [12]. The compound forms ordered monolayers with specific molecular orientations determined by the balance between hydrophobic tail interactions and electrostatic head group repulsion.

The interfacial organization exhibits temperature-dependent behavior, with increased aggregation observed at elevated temperatures [11]. This temperature dependence reflects the balance between entropy-driven mixing and enthalpy-driven association processes.

Wetting Properties

Lithium perfluorooctane sulfonate imparts exceptional wetting properties to aqueous solutions, enabling spreading on both hydrophobic and hydrophilic surfaces [6]. The compound's dual hydrophobic-lipophobic character allows it to wet surfaces that resist penetration by conventional surfactants.

The wetting enhancement results from the unique properties of the perfluoroalkyl chain, which exhibits both hydrophobic and oleophobic characteristics [2] [6]. This combination enables the compound to reduce interfacial tensions at multiple types of interfaces simultaneously.

Reaction Mechanisms in Various Environments

Metal-Catalyzed Decomposition Pathways

High-temperature treatment of lithium perfluorooctane sulfonate with various metals produces significant decomposition through defluorination pathways . Iron metal demonstrates the highest catalytic activity, achieving greater than 99% decomposition efficiency at 350°C over 6 hours . The reaction proceeds through adsorption of the sulfonate molecule onto iron surfaces, followed by thermal activation and carbon-fluorine bond cleavage.

The decomposition efficiency follows the order: Fe > Zn > Cu > Al, with fluoride yields of 51.4%, 44.2%, 38.7%, and less than 5% respectively . This reactivity pattern correlates with the reducing potential of the metals and their ability to donate electrons to the perfluoroalkyl chain.

The mechanism involves initial adsorption of lithium perfluorooctane sulfonate onto metal surfaces through sulfonate-metal interactions . Thermal activation above 250°C promotes electron transfer from the metal to the perfluoroalkyl chain, weakening carbon-fluorine bonds and facilitating their cleavage .

Electrochemical Reduction Mechanisms

Electrochemical studies using lithium metal electrodes demonstrate highly efficient degradation of lithium perfluorooctane sulfonate through reductive pathways [13] [14]. The process achieves near-complete mineralization (99%) under optimized conditions, producing lithium fluoride and carbon fragments as primary products.

The mechanism involves electron transfer from the lithium metal surface to the perfluoroalkyl chain, as demonstrated by density functional theory calculations [14]. The electron transfer process weakens carbon-fluorine bonds systematically, promoting sequential defluorination and chain fragmentation.

Solvent effects play a crucial role in the electrochemical reduction process [14]. High dielectric constant solvents such as dimethyl sulfoxide promote complete defluorination, while lower dielectric constant solvents result in partial degradation only. The solvent effect relates to stabilization of charged intermediates and facilitation of electron transfer processes.

Advanced Oxidation Processes

Despite the general resistance to oxidation, lithium perfluorooctane sulfonate undergoes degradation under specific advanced oxidation conditions [15]. Direct electron transfer at high-potential anodes generates perfluorooctane sulfonate radicals, which subsequently react with adsorbed hydroxyl radicals to produce mineralization products.

The degradation mechanism requires both direct electron transfer and hydroxyl radical attack [15]. Without hydroxyl radical participation, the initially formed radicals revert to the parent compound, emphasizing the importance of coordinated oxidation processes.

Reactive electrochemical membrane systems achieve enhanced degradation rates through improved mass transfer and increased electroactive surface area [15]. The combination of physical separation and electrochemical treatment produces near-complete removal with minimal intermediate product formation.

Reductive Cleavage Pathways

Zero-valent iron treatment provides an effective pathway for lithium perfluorooctane sulfonate degradation through reductive cleavage mechanisms . The process involves electron transfer from iron metal to the sulfonate group, initiating chain shortening reactions that produce shorter-chain perfluoroalkyl sulfonates and fluoride ions.

The reductive mechanism proceeds through sequential carbon-fluorine bond breaking, generating progressively shorter perfluoroalkyl chains (C6-C2) as intermediate products . Complete mineralization requires extended treatment times and optimal iron surface conditions.

The efficiency of reductive cleavage depends on iron surface area, solution pH, and temperature conditions . Fresh iron surfaces demonstrate higher activity due to increased electron availability, while oxide formation reduces degradation rates over time.

Nucleophilic Substitution Reactions

Under specific high-temperature conditions, lithium perfluorooctane sulfonate undergoes nucleophilic substitution reactions involving the sulfonate group . Strong nucleophiles can displace the sulfonate functionality, producing substituted products and alternative perfluoroalkyl derivatives.

The substitution mechanism requires elevated temperatures to overcome the stability of the carbon-sulfur bond . Typical reaction conditions involve temperatures above 200°C and concentrated nucleophile solutions to achieve appreciable conversion rates.

Products of nucleophilic substitution include potassium perfluorooctane sulfonate when potassium hydroxide serves as the nucleophile . The reaction pathway provides a potential route for chemical modification of the compound's properties.

Surfactant Properties and Surface Tension Effects

Micelle Formation and Aggregation

Lithium perfluorooctane sulfonate exhibits complex micellization behavior characterized by low critical micelle concentrations and unique aggregate structures [5] [8]. The compound forms micelles at concentrations significantly lower than comparable hydrocarbon surfactants, reflecting the strong hydrophobic interactions between perfluoroalkyl chains.

The micellization process involves cooperative association of perfluoroalkyl chains in aqueous solution [8]. The driving force for micelle formation includes both hydrophobic interactions and the unique solvation properties of fluorocarbon chains, which exhibit poor compatibility with both water and hydrocarbon solvents.

Aggregate structures formed by lithium perfluorooctane sulfonate display distinctive characteristics compared to conventional surfactant micelles [8]. The perfluoroalkyl core exhibits higher density and different solubilization properties, affecting the incorporation of organic molecules and the overall micelle stability.

Mixed Surfactant Systems

Studies of mixed systems containing lithium perfluorooctane sulfonate and conventional hydrocarbon surfactants reveal complex phase behavior [5] [8]. The compounds exhibit limited miscibility in micellar systems, leading to the formation of separate aggregate phases under certain composition ranges.

The interaction between lithium perfluorooctane sulfonate and lithium dodecyl sulfate demonstrates partial miscibility in both adsorbed films and micelles [5]. However, the degree of mixing differs between these two environments, with greater miscibility observed in adsorbed films compared to three-dimensional micellar structures.

The phase behavior in mixed systems exhibits heteroazeotropic points where the composition of aggregates differs dramatically from the bulk solution composition [16]. This behavior reflects the stronger interactions between similar chain types compared to mixed fluorocarbon-hydrocarbon interactions.

Surface Active Properties

The surface activity of lithium perfluorooctane sulfonate significantly exceeds that of conventional hydrocarbon surfactants [6]. The compound reduces surface tension to values approaching 19 millinewtons per meter, representing exceptional surface activity compared to typical surfactants that achieve minimum values of 25-30 millinewtons per meter.

The enhanced surface activity results from the unique properties of the perfluoroalkyl chain, which exhibits both hydrophobic and lipophobic characteristics [6]. This dual repulsion enables more efficient packing at interfaces and greater reduction in surface free energy.

Temperature effects on surface activity reveal that lithium perfluorooctane sulfonate maintains high surface activity across a wide temperature range [6]. The thermal stability of the perfluoroalkyl chain contributes to consistent performance under varying thermal conditions.

Interfacial Tension Reduction

Interfacial tension measurements between aqueous solutions of lithium perfluorooctane sulfonate and various organic phases demonstrate significant reduction capabilities [17]. The compound effectively reduces interfacial tensions at water-oil interfaces, enabling enhanced wetting and spreading properties.

The interfacial activity stems from the amphiphilic nature of the molecule, where the perfluoroalkyl chain provides compatibility with fluorinated phases while the sulfonate group maintains water solubility [17]. This combination enables effective interfacial tension reduction at multiple types of interfaces.

The magnitude of interfacial tension reduction depends on the nature of the organic phase, with greater reductions observed for fluorinated solvents compared to hydrocarbon solvents [17]. This selectivity reflects the preferential interactions between perfluoroalkyl chains and fluorinated media.

Foam Stability and Properties

Foaming studies reveal that lithium perfluorooctane sulfonate produces stable foams with unique properties [17]. The foams exhibit exceptional stability due to the strong surface activity and the resistance of the perfluoroalkyl chain to degradation processes that typically destabilize conventional foams.

The foam properties make lithium perfluorooctane sulfonate particularly effective in fire-fighting applications, where stable foam formation over flammable liquids provides fire suppression capabilities [17]. The compound's resistance to thermal degradation maintains foam stability even under elevated temperature conditions.

The relationship between foam stability and molecular structure demonstrates that the perfluoroalkyl chain length and sulfonate group both contribute to optimal foaming performance [17]. The eight-carbon chain provides an optimal balance between surface activity and molecular stability.

Wetting and Spreading Behavior

Wetting studies demonstrate that lithium perfluorooctane sulfonate solutions exhibit exceptional spreading properties on both hydrophobic and hydrophilic surfaces [6]. The compound reduces contact angles significantly, promoting complete wetting of surfaces that resist penetration by conventional surfactants.

The spreading mechanism involves reduction of both surface tension and contact angle through adsorption at solid-liquid interfaces [6]. The perfluoroalkyl chain interacts with surface sites through multiple mechanisms, including van der Waals forces and specific interactions with surface functional groups.

Color/Form

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Lithium perfluorooctanesulfonate (LPOS) is registered in the United states for outdoor residential nonfood use only...